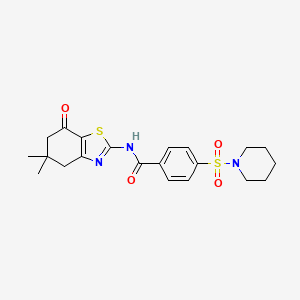

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring a bicyclic benzothiazolone core and a piperidine sulfonyl substituent. Its molecular formula is C₂₂H₂₅N₃O₄S₂ (calculated based on analogous structures), with a molecular weight of approximately 483.6 g/mol.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-21(2)12-16-18(17(25)13-21)29-20(22-16)23-19(26)14-6-8-15(9-7-14)30(27,28)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNNZXBWSBVAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H23N3O3S and a molecular weight of 385.48 g/mol. Its structure includes a benzothiazole moiety and a piperidine sulfonamide group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O3S |

| Molecular Weight | 385.48 g/mol |

| CAS Number | 946386-56-7 |

| Chemical Class | Benzothiazole |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole core followed by the introduction of the piperidine sulfonyl group. Various methods have been reported in literature for synthesizing related compounds, which can provide insights into optimizing the synthesis of this specific compound .

Antiviral Activity

Recent studies have evaluated the antiviral properties of benzothiazole derivatives similar to this compound. For instance, compounds with similar structures were tested against various viruses including HSV-1 and HCV. The results indicated promising antiviral activity, suggesting that modifications to the benzothiazole structure may enhance efficacy .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. In vitro studies demonstrated that derivatives exhibited significant activity against a range of bacterial strains. The presence of the piperidine sulfonyl group appears to enhance interaction with bacterial cell membranes .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease pathways. Research has shown that certain benzothiazole derivatives can act as inhibitors for enzymes such as carbonic anhydrase and various kinases. This inhibition plays a crucial role in mediating anti-cancer effects and other therapeutic applications .

Case Studies and Research Findings

Case Study 1: Antiviral Evaluation

A study conducted on related benzothiazole compounds revealed that modifications at the 4-position significantly impacted antiviral activity against HSV-1. The study highlighted that compounds with electron-withdrawing groups showed enhanced efficacy compared to those with electron-donating groups .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a piperidine sulfonamide group exhibited higher antibacterial activity than their counterparts lacking this feature .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of benzothiazolone derivatives modified at the 4-position of the benzamide ring. Below is a comparative analysis of structurally related compounds:

Physicochemical and Functional Group Analysis

Molecular Weight and Polarity

- The target compound (483.6 g/mol) is heavier than Analog 1 (397.45 g/mol) due to the piperidine sulfonyl group’s larger size and sulfur content.

- Analog 2 (485.6 g/mol) has comparable mass but features a methoxy-phenylsulfonamido group, which introduces additional hydrophobic interactions .

Substituent Effects on Solubility and Binding

- Piperidine sulfonyl group : Enhances water solubility via sulfonamide polarity and hydrogen-bond acceptor capacity. Likely improves target binding in hydrophilic environments (e.g., enzyme active sites) .

- However, its smaller size may reduce steric hindrance .

- 4-Methoxyphenylsulfonamido (Analog 2) : The methoxy group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The aryl sulfonamide could stabilize π-π stacking interactions .

Hypothetical Pharmacological Implications

While direct bioactivity data are unavailable, structural analogs provide insights:

- Analog 3 ’s isoxazole moiety is prevalent in anti-inflammatory and antimicrobial agents, hinting at possible broad-spectrum activity .

- The target compound ’s piperidine sulfonyl group resembles motifs in sulfonamide-based drugs (e.g., carbonic anhydrase inhibitors), implying possible use in metabolic or neurological disorders .

Q & A

Q. What are the established synthetic routes for this compound, and what characterization techniques are essential for structural validation?

The synthesis typically involves multi-step reactions, including cyclization of benzothiazole precursors and sulfonylation of the piperidine moiety. Key steps include:

- Cyclization : Using NaOH or KOH in aqueous ethanol to form the tetrahydrobenzothiazole core .

- Sulfonylation : Reacting with piperidine-1-sulfonyl chloride under controlled pH (e.g., Na₂CO₃ solution) to introduce the sulfonyl group . Characterization :

- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration (e.g., dimethyl protons at δ 1.4–1.6 ppm, benzamide aromatic signals at δ 7.8–8.2 ppm) .

- HRMS : Ensures molecular ion consistency (e.g., [M+H]⁺ calculated within ±0.001 Da) .

Q. How can researchers determine the solubility profile of this compound in various solvents?

Methodologies include:

- Shake-Flask Method : Dissolve the compound in solvents (e.g., DMSO, ethanol, buffers) at increasing concentrations, followed by HPLC quantification .

- pH-Dependent Solubility : Use buffered solutions (e.g., ammonium acetate, pH 6.5) to assess ionizable sulfonyl group behavior .

- Thermodynamic Analysis : Measure melting points (e.g., DSC) to correlate crystallinity with solubility limitations .

Advanced Research Questions

Q. What factorial design approaches are optimal for optimizing reaction conditions to maximize yield and purity?

A 3-factor, 2-level factorial design can systematically evaluate variables:

- Factors : Temperature (60–100°C), reaction time (4–8 hrs), and base concentration (1–3 eq. NaOH) .

- Response Variables : Yield (quantified via HPLC) and purity (via ¹H NMR integration).

- Analysis : Use ANOVA to identify significant interactions (e.g., prolonged time at high temperatures may degrade sulfonyl groups, reducing yield) . Example optimization: Ethanol reflux (78°C) with 2.5 eq. NaOH for 6 hrs achieved 63.4% yield in analogous benzothiazole syntheses .

Q. How should researchers address contradictory data in biological activity assays for derivatives of this compound?

Contradictions (e.g., variable antimicrobial activity) require:

- Structural-Activity Reassessment : Compare substituent effects (e.g., electron-withdrawing groups on benzamide vs. piperidine bulkiness) using QSAR models .

- Assay Standardization : Control variables like bacterial strain (e.g., Gram-positive vs. Gram-negative) and incubation time, as seen in triazole-thiadiazole derivative studies .

- Theoretical Alignment : Link discrepancies to mechanistic hypotheses (e.g., membrane permeability vs. target binding) using molecular docking .

Q. What advanced computational or AI-driven methods can predict the pharmacokinetic properties of this compound?

- COMSOL Multiphysics Integration : Simulate diffusion kinetics across lipid bilayers using AI-refined parameters (e.g., logP, pKa) .

- Machine Learning Models : Train on datasets of sulfonamide derivatives to predict bioavailability and metabolic stability (e.g., cytochrome P450 interactions) .

- Molecular Dynamics (MD) : Model hydration shells around the sulfonyl group to assess renal clearance potential .

Q. How can this compound be integrated into a broader theoretical framework in medicinal chemistry?

- Mechanistic Hypotheses : Anchor research to established theories (e.g., sulfonamide inhibition of carbonic anhydrase) by testing competitive binding assays .

- Conceptual Frameworks : Use the "molecular hybridization" principle to rationalize benzothiazole-piperidine synergy in targeting bacterial biofilms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.